An In-depth Technical Guide to 3-[(3-Methoxyphenyl)methyl]cyclohexanone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-[(3-Methoxyphenyl)methyl]cyclohexanone: Synthesis, Characterization, and Applications
Introduction
Substituted cyclohexanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures, including pharmaceuticals and natural products. The strategic introduction of a substituted benzyl moiety onto the cyclohexanone scaffold can profoundly influence its physicochemical properties, reactivity, and biological activity. The methoxy group, in particular, can modulate the electronic nature of the aromatic ring and act as a hydrogen bond acceptor, while the benzyl group adds lipophilicity and steric bulk. This guide provides a comprehensive technical overview of 3-[(3-Methoxyphenyl)methyl]cyclohexanone, a compound of significant interest for its potential as a building block in medicinal chemistry and materials science. We will delve into its structural features, a robust synthetic protocol, detailed spectroscopic characterization, and prospective applications, offering field-proven insights for researchers and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure and Stereochemistry
3-[(3-Methoxyphenyl)methyl]cyclohexanone possesses a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol .[1][2] The structure features a cyclohexanone ring substituted at the 3-position with a benzyl group, which is itself substituted at the meta-position with a methoxy group.
The carbon atom at the 3-position of the cyclohexanone ring is a stereocenter. Therefore, the compound exists as a racemic mixture of two enantiomers: (R)-3-[(3-Methoxyphenyl)methyl]cyclohexanone and (S)-3-[(3-Methoxyphenyl)methyl]cyclohexanone. The separation of these enantiomers would require chiral chromatography or asymmetric synthesis, which is beyond the scope of this guide but represents a critical consideration for stereospecific drug development programs.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.[3][4] The data presented below combines known information with expert-predicted values to provide a practical reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 171046-92-7 | [1][5] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [2] |
| Synonyms | 3-(3-methoxybenzyl)cyclohexanone | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Analog Data |
| Density | Predicted: ~1.08 g/mL | Analog Data[4][6] |
| Refractive Index | Predicted: ~1.54 | Analog Data[4][6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Chemical Principles |
Part 2: Synthesis and Mechanistic Insights
The introduction of a substituent at the 3-position of a cyclohexanone ring is most reliably achieved via a 1,4-conjugate addition, or Michael addition. This strategy circumvents challenges associated with direct enolate alkylation, such as poly-alkylation and lack of regioselectivity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection at the C3-Cβ bond points to cyclohex-2-en-1-one and a (3-methoxyphenyl)methyl nucleophile as the key precursors. To favor the desired 1,4-addition over a 1,2-addition to the carbonyl group, a soft nucleophile is required. Organocuprates (Gilman reagents) are ideal for this purpose, exhibiting high selectivity for conjugate addition to α,β-unsaturated ketones.
Proposed Synthetic Pathway: Organocuprate Conjugate Addition
The chosen pathway involves the preparation of a lithium di[(3-methoxyphenyl)methyl]cuprate reagent from 3-methoxybenzyl bromide, which then reacts with cyclohex-2-en-1-one to yield the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed by subsequent purification and spectroscopic analysis.
Materials and Equipment:
-
3-Methoxybenzyl bromide
-
tert-Butyllithium (1.7 M in pentane)
-
Copper(I) iodide (CuI)
-
Cyclohex-2-en-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Schlenk line or argon/nitrogen manifold
-
Dry, inert-atmosphere glassware
-
Magnetic stirrer, low-temperature thermometer
-
Rotary evaporator
Procedure:
-
Organocuprate Preparation (Under Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask under argon, add Copper(I) iodide (1.05 g, 5.5 mmol).
-
Add anhydrous THF (50 mL) and cool the slurry to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare the organolithium reagent by adding 3-methoxybenzyl bromide (2.01 g, 10 mmol) to anhydrous THF (20 mL) and cooling to -78 °C. Add tert-butyllithium (6.5 mL, 11 mmol, 1.7 M solution) dropwise. Stir for 30 minutes at -78 °C.
-
Causality Note: Using tert-butyllithium ensures rapid lithium-halogen exchange at low temperatures, preventing side reactions.
-
Transfer the freshly prepared organolithium solution via cannula to the CuI slurry at -78 °C.
-
Allow the reaction mixture to warm slowly to 0 °C until the solution becomes homogenous and dark-colored, indicating the formation of the Gilman reagent. Cool the solution back down to -78 °C.
-
-
Conjugate Addition Reaction:
-
Add a solution of cyclohex-2-en-1-one (0.48 g, 5 mmol) in anhydrous THF (10 mL) dropwise to the stirred cuprate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Causality Note: The low temperature and slow warming maintain the integrity of the cuprate and enolate intermediate, maximizing the yield of the 1,4-adduct.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20).
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 3-[(3-Methoxyphenyl)methyl]cyclohexanone as a colorless liquid.
-
Part 3: Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on established principles and data from structurally similar molecules.[3]
| Technique | Predicted Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR | δ 7.20-7.30 (t, 1H), δ 6.75-6.85 (m, 3H), δ 3.80 (s, 3H), δ 2.50-2.70 (m, 2H), δ 1.50-2.40 (m, 9H) | Aromatic protons, methoxy singlet, benzylic protons, and complex multiplets for the nine cyclohexanone protons. |
| ¹³C NMR | δ ~211 (C=O), δ ~159 (Ar-C-O), δ ~140 (Ar-C), δ ~129 (Ar-C-H), δ ~121 (Ar-C-H), δ ~114 (Ar-C-H), δ ~112 (Ar-C-H), δ ~55 (O-CH₃), δ ~40-50 (Aliphatic CH₂/CH), δ ~25-35 (Aliphatic CH₂) | Carbonyl carbon, six distinct aromatic carbons, methoxy carbon, and multiple aliphatic carbons of the cyclohexanone ring. |
| IR (Infrared) | ~1715 cm⁻¹ (strong), ~2850-3000 cm⁻¹ (medium), ~1600, 1490 cm⁻¹ (medium), ~1250, 1040 cm⁻¹ (strong) | Strong C=O stretch characteristic of a saturated ketone.[7] Aliphatic C-H stretches. Aromatic C=C stretches. Asymmetric and symmetric C-O-C stretches of the aryl ether.[8] |
| Mass Spec (EI) | m/z 218 (M⁺), 121 (base peak), 97, 91 | Molecular ion peak.[3] Key fragmentation to form the stable 3-methoxybenzyl cation (tropylium ion rearrangement).[9] Other fragments corresponding to the cyclohexenone moiety and further fragmentation. |
Part 4: Applications in Research and Drug Development
While 3-[(3-Methoxyphenyl)methyl]cyclohexanone is not yet a widely commercialized compound, its structure is highly valuable as a scaffold and intermediate in drug discovery.
Intermediate for Complex Syntheses
Structurally related compounds are pivotal in the synthesis of complex pharmaceutical agents. For instance, 2-(3-methoxyphenyl)cyclohexanone is a known precursor in the total synthesis of morphinans, a class of potent analgesics.[6] By analogy, 3-[(3-Methoxyphenyl)methyl]cyclohexanone provides a strategic building block for novel analogs of natural products and other complex molecular targets.
Scaffold for Bioactive Compounds
The substituted cyclohexanone motif is present in numerous compounds with demonstrated biological activity.
-
Anticancer Potential: Diarylidenecyclohexanone derivatives have shown significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[10] The subject compound could serve as a precursor to such derivatives.
-
Anti-inflammatory and Antimicrobial Activity: The cyclohexanone core is a common feature in molecules designed to inhibit inflammatory pathways or exhibit antimicrobial properties.[3][10]
-
CNS Agents: Arylcyclohexylamine derivatives, which share a similar structural core, are known to modulate the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[11] This suggests that 3-[(3-Methoxyphenyl)methyl]cyclohexanone could be a valuable starting point for developing novel CNS-active agents for neurological and psychiatric disorders.
Conclusion
3-[(3-Methoxyphenyl)methyl]cyclohexanone is a compound with significant untapped potential. Its synthesis is readily achievable through established and reliable organometallic methodologies, such as the organocuprate conjugate addition described herein. Its structural features—a reactive ketone, a stereocenter, and a tunable aromatic ring—make it an attractive and versatile building block for medicinal chemists. The insights provided in this guide, from a robust synthetic protocol to predictive characterization and potential applications, are intended to empower researchers to leverage this valuable intermediate in the development of novel pharmaceuticals and advanced materials.
References
-
NextSDS. 3-[(3-METHOXYPHENYL)METHYL]CYCLOHEXANONE — Chemical Substance Information. [Link]
-
The Good Scents Company. 3-methyl cyclohexanone, 591-24-2. [Link]
-
The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]
-
MassBank. METHYLCYCLOHEXANE; EI-B; MS. [Link]
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]
-
AIST. Spectral Database for Organic Compounds,SDBS. [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. [Link]
-
NIST WebBook. Cyclohexanone, 3-methyl-. [Link]
-
The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capi. [Link]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
-
Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]
-
Scribd. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). [Link]
-
NIST WebBook. Cyclohexanone, 3-methyl- Mass Spectrum. [Link]
-
MassBank.jp. Venlafaxine N-Oxide; LC-ESI-QFT; MS2; CE: 45; R=35000; [M+H]+. [Link]
Sources
- 1. 3-[(3-Methoxyphenyl)methyl]cyclohexanone | 171046-92-7 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. nextsds.com [nextsds.com]
- 6. 2-(3-METHOXYPHENYL)CYCLOHEXANONE | 15547-89-4 [chemicalbook.com]
- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. massbank.jp [massbank.jp]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
